molecular formula C6H8N4O3S B14700128 1H-imidazole;imidazole-1-sulfonic acid CAS No. 21108-93-0

1H-imidazole;imidazole-1-sulfonic acid

Cat. No.: B14700128
CAS No.: 21108-93-0
M. Wt: 216.22 g/mol
InChI Key: QWURXWCYNQFMQU-UHFFFAOYSA-N
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Description

1H-Imidazole; imidazole-1-sulfonic acid is a heterocyclic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and is widely used in various fields such as chemistry, biology, medicine, and industry. The presence of both acidic and basic properties makes it a unique and valuable compound in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole; imidazole-1-sulfonic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles.

Industrial Production Methods: Industrial production of 1H-imidazole; imidazole-1-sulfonic acid often employs multi-component reactions involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . This method is efficient and yields highly substituted imidazole derivatives.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole; imidazole-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can yield imidazole derivatives with different substituents.

    Substitution: Substitution reactions often involve halogenation or alkylation, leading to the formation of various functionalized imidazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, sulfonic acid derivatives, and functionalized heterocycles.

Scientific Research Applications

1H-Imidazole; imidazole-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-imidazole; imidazole-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, in medicinal chemistry, it can inhibit the activity of certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

  • 1H-Imidazole-4-sulfonic acid
  • 1H-Imidazole-2-sulfonic acid
  • 1H-Imidazole-5-sulfonic acid

Comparison: 1H-Imidazole; imidazole-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole sulfonic acids, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

21108-93-0

Molecular Formula

C6H8N4O3S

Molecular Weight

216.22 g/mol

IUPAC Name

1H-imidazole;imidazole-1-sulfonic acid

InChI

InChI=1S/C3H4N2O3S.C3H4N2/c6-9(7,8)5-2-1-4-3-5;1-2-5-3-4-1/h1-3H,(H,6,7,8);1-3H,(H,4,5)

InChI Key

QWURXWCYNQFMQU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN1.C1=CN(C=N1)S(=O)(=O)O

Origin of Product

United States

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